Potassium crotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium crotonate is a chemical compound with the formula ( \text{KCH}_3\text{CH=CHCO}_2 ). It is the potassium salt of crotonic acid, which is a short-chain unsaturated carboxylic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium crotonate can be synthesized by neutralizing crotonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where crotonic acid is dissolved and then reacted with an equimolar amount of potassium hydroxide. The reaction mixture is then evaporated to dryness to obtain this compound as a solid.
Industrial Production Methods
Industrial production of this compound involves the large-scale neutralization of crotonic acid with potassium hydroxide. The process is similar to the laboratory synthesis but is carried out in larger reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then dried and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium crotonate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to butyric acid using hydrogenation or reduction with zinc and sulfuric acid.
Substitution: This compound can undergo substitution reactions with halogens to form 2,3-dihalobutyric acids.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate solution.
Reduction: Zinc and sulfuric acid.
Substitution: Halogens such as chlorine or bromine.
Major Products Formed
Oxidation: 2,3-Dihydroxybutyric acid.
Reduction: Butyric acid.
Substitution: 2,3-Dihalobutyric acids.
Scientific Research Applications
Potassium crotonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium crotonate involves its role as a source of crotonate ions, which can participate in various biochemical and chemical reactions. In biological systems, crotonate ions can modify proteins through crotonylation, affecting their function and activity. This modification is regulated by enzymes such as lysine crotonyltransferase and lysine decrotonylase .
Comparison with Similar Compounds
Potassium crotonate can be compared with other similar compounds such as sodium crotonate and crotonic acid. While all these compounds contain the crotonate ion, their properties and applications can differ:
This compound is unique due to its specific applications in biological research and its role in protein crotonylation, which distinguishes it from other crotonate salts.
Properties
CAS No. |
59471-15-7 |
---|---|
Molecular Formula |
C4H5KO2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
potassium;but-2-enoate |
InChI |
InChI=1S/C4H6O2.K/c1-2-3-4(5)6;/h2-3H,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
PBKKOMFVUUXFIN-UHFFFAOYSA-M |
Isomeric SMILES |
C/C=C/C(=O)[O-].[K+] |
SMILES |
CC=CC(=O)[O-].[K+] |
Canonical SMILES |
CC=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.